Process-Scale Recovery Yields: A Comparison of (2S,3R)-1,2-Epoxy-4-penten-3-ol Isolation Methods
The recovery of (2S,3R)-1,2-epoxy-4-penten-3-ol (the enantiomer of the target compound, with identical physical properties and reactivity) from Sharpless epoxidation reaction mixtures is a critical process parameter. A conventional vacuum distillation recovery method yields only about 32-35% of the optically active epoxy alcohol due to polymerization [1]. In contrast, an improved process incorporating a wiped-film evaporator (WFE) and azeotropic distillation with Decalin® recovers the product in a yield of 72% [1]. This quantitative improvement is crucial for procurement decisions involving multi-step syntheses that require this chiral building block.
| Evidence Dimension | Recovered Yield after Asymmetric Epoxidation |
|---|---|
| Target Compound Data | 72% isolated yield (using WFE and azeotropic distillation) |
| Comparator Or Baseline | 32-35% isolated yield (using conventional vacuum distillation) |
| Quantified Difference | Approximately 2.1- to 2.3-fold improvement in yield |
| Conditions | Asymmetric epoxidation reaction mixture; post-reaction work-up and purification |
Why This Matters
For procurement managers and process chemists, this data demonstrates that the chosen supplier's purification methodology directly impacts the usable quantity of material obtained, making the compound's specific recovery protocol a key differentiator.
- [1] US Patent Application 20090159841. Recovery of Optically Active Epoxy Alcohols. Filed December 18, 2007, and published June 25, 2009. View Source
